Carbamic acid, phenyl-, 2-(2-thienyl)cyclohexyl ester
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Overview
Description
2-(2-Thienyl)cyclohexyl N-phenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)cyclohexyl N-phenylcarbamate typically involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)cyclohexyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and cyclohexyl rings.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted derivatives with various functional groups attached to the phenyl or thienyl rings.
Scientific Research Applications
2-(2-Thienyl)cyclohexyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the NMDA receptor-gated ion channel, which plays a crucial role in synaptic transmission and plasticity in the central nervous system . By blocking this receptor, the compound can modulate neurotransmitter release and uptake, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): An arylcyclohexylamine compound with similar structural features but different pharmacological properties.
Tenocyclidine (TCP): An analog of phencyclidine with a thiophene group instead of a phenyl group.
Cyclohexyl N-phenylcarbamate: A related compound with a similar carbamate structure but without the thienyl group.
Uniqueness
2-(2-Thienyl)cyclohexyl N-phenylcarbamate is unique due to the presence of both the thienyl and cyclohexyl groups, which confer distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other carbamates and makes it a valuable compound for research in neuroscience and pharmacology.
Properties
Molecular Formula |
C17H19NO2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2-thiophen-2-ylcyclohexyl) N-phenylcarbamate |
InChI |
InChI=1S/C17H19NO2S/c19-17(18-13-7-2-1-3-8-13)20-15-10-5-4-9-14(15)16-11-6-12-21-16/h1-3,6-8,11-12,14-15H,4-5,9-10H2,(H,18,19) |
InChI Key |
DKLDAZVHMVWBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CS2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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